![molecular formula C14H21BO2S B14479314 4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane CAS No. 66080-24-8](/img/structure/B14479314.png)
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane can be synthesized through the rhodium-catalyzed hydroboration of allyl phenyl sulfone. This method involves the reaction of allyl phenyl sulfone with a boron-containing reagent under the influence of a rhodium catalyst . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property is particularly useful in catalyzing carbon-carbon and carbon-heteroatom bond formation, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions but lacks the phenylsulfanyl group.
Vinylboronic acid pinacol ester: Another boron compound used in coupling reactions, but with a vinyl group instead of a phenylsulfanyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane is unique due to its phenylsulfanyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
66080-24-8 |
|---|---|
Molekularformel |
C14H21BO2S |
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(1-phenylsulfanylethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-11(18-12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-11H,1-5H3 |
InChI-Schlüssel |
AXXIESOUDLMPKP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


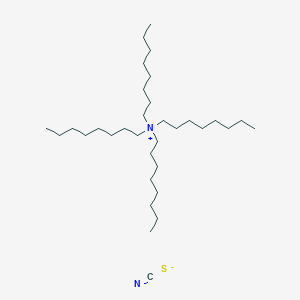
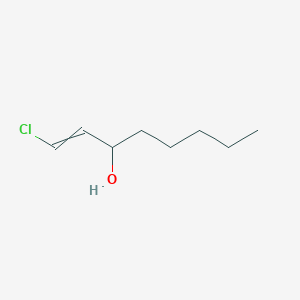
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
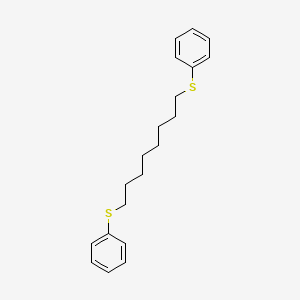
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
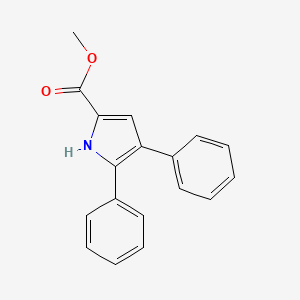



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
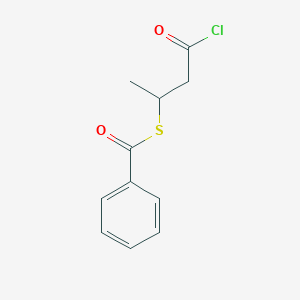
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
